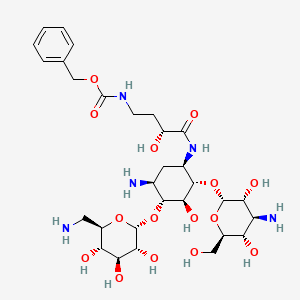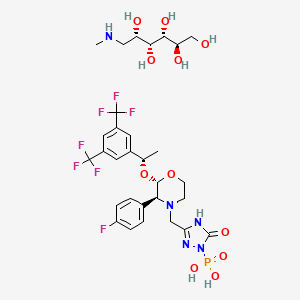
(1'S,2R,3R)-Fosaprepitant Dimeglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’S,2R,3R)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is commonly used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Fosaprepitant Dimeglumine typically involves multiple steps, including the preparation of the aprepitant core structure followed by the addition of the fosaprepitant moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1’S,2R,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: Conversion to aprepitant in the body.
Hydrolysis: Breakdown of the fosaprepitant moiety.
Substitution: Potential modifications to enhance efficacy or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major product formed from the conversion of (1’S,2R,3R)-Fosaprepitant Dimeglumine is aprepitant, which exerts the therapeutic effects.
Aplicaciones Científicas De Investigación
(1’S,2R,3R)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of NK1 receptor antagonists.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing new treatments for CINV and other conditions involving NK1 receptors.
Industry: Producing high-purity compounds for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic (vomiting) response, thereby preventing nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: The active form of (1’S,2R,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for CINV.
Netupitant: Often combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2R,3R)-Fosaprepitant Dimeglumine is unique due to its prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides a convenient and effective option for patients who may have difficulty with oral medications.
Propiedades
Fórmula molecular |
C30H39F7N5O11P |
|---|---|
Peso molecular |
809.6 g/mol |
Nombre IUPAC |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1 |
Clave InChI |
UGJUJYSRBQWCEK-FZEOFFAESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)


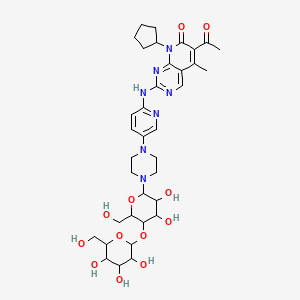
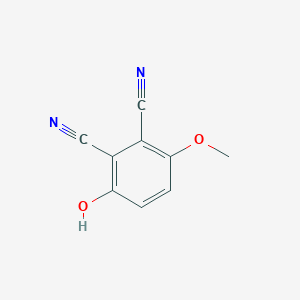
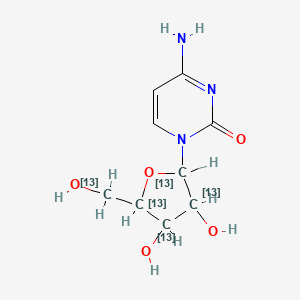
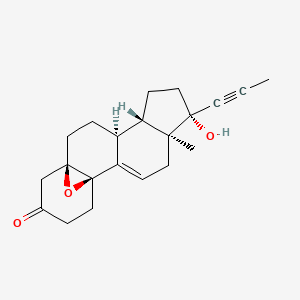
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
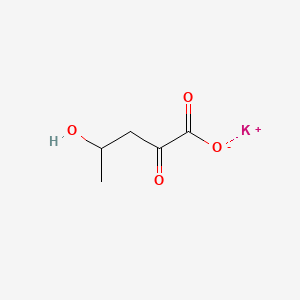
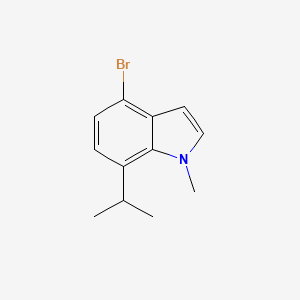
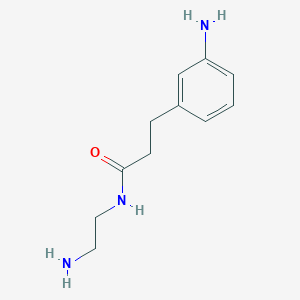
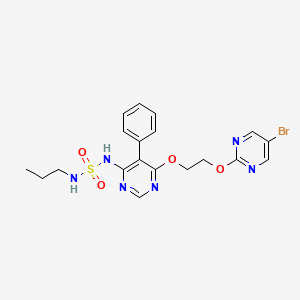
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
